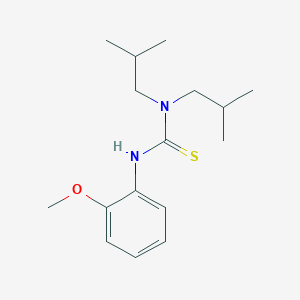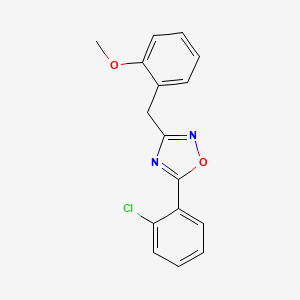
1-(2-fluorobenzoyl)-4-(4-methylcyclohexyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorobenzoyl)-4-(4-methylcyclohexyl)piperazine, also known as Flephedrone, is a synthetic designer drug that belongs to the cathinone class. It is a derivative of piperazine and has stimulant properties similar to those of amphetamines. Flephedrone was first synthesized in 2008 and has gained popularity as a recreational drug due to its euphoric effects. However, its potential as a research chemical has also been explored in recent years.
Mecanismo De Acción
1-(2-fluorobenzoyl)-4-(4-methylcyclohexyl)piperazine acts as a reuptake inhibitor of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. It also has weak affinity for the norepinephrine transporter, although its effects on this system are less well understood. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have stimulant effects similar to those of amphetamines. It can increase heart rate, blood pressure, and body temperature, as well as cause euphoria, increased energy, and decreased appetite. However, it can also cause adverse effects such as anxiety, paranoia, and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-fluorobenzoyl)-4-(4-methylcyclohexyl)piperazine as a research chemical is its relative ease of synthesis and availability. It can be obtained from commercial sources and does not require specialized equipment or expertise to produce. However, its potential toxicity and adverse effects must be taken into account when using it in experiments.
List of
Direcciones Futuras
1. Further studies on the mechanism of action of 1-(2-fluorobenzoyl)-4-(4-methylcyclohexyl)piperazine and its effects on the brain.
2. Exploration of this compound's potential as a treatment for depression and other mood disorders.
3. Investigation of the long-term effects of this compound on the brain and behavior.
4. Development of safer and more effective cathinone derivatives for research purposes.
5. Examination of the potential for addiction and abuse of this compound and other cathinone derivatives.
Conclusion:
This compound is a synthetic designer drug that has gained popularity as a recreational drug, but also has potential as a research chemical. Its ease of synthesis and availability make it an attractive option for researchers, although its potential toxicity and adverse effects must be taken into account. Further research is needed to fully understand its effects on the brain and behavior, as well as its potential as a treatment for mood disorders.
Métodos De Síntesis
1-(2-fluorobenzoyl)-4-(4-methylcyclohexyl)piperazine can be synthesized through a multi-step process starting with the reaction of 2-fluorobenzoyl chloride with piperazine. The resulting intermediate is then reacted with 4-methylcyclohexanone to yield the final product. The synthesis of this compound is relatively simple and can be achieved using standard laboratory equipment.
Aplicaciones Científicas De Investigación
1-(2-fluorobenzoyl)-4-(4-methylcyclohexyl)piperazine has been studied for its potential as a research chemical in various fields such as neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been used to study the effects of cathinone derivatives on the brain and behavior. It has been shown to increase dopamine and serotonin release in the brain, which may contribute to its stimulant effects.
In pharmacology, this compound has been studied for its potential as a treatment for depression and other mood disorders. It has been shown to have antidepressant-like effects in animal models, although further research is needed to determine its efficacy in humans.
In toxicology, this compound has been studied for its potential toxicity and adverse effects. It has been shown to have cardiovascular and respiratory effects, as well as potential for addiction and abuse.
Propiedades
IUPAC Name |
(2-fluorophenyl)-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c1-14-6-8-15(9-7-14)20-10-12-21(13-11-20)18(22)16-4-2-3-5-17(16)19/h2-5,14-15H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIDGCFOJJHHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N,4-trimethyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5883483.png)
![2-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5883489.png)


![trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol](/img/structure/B5883522.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5883526.png)
![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5883537.png)
![4-(acetylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5883545.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide](/img/structure/B5883550.png)

![N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B5883574.png)


